molecular formula C59H95N19O14 B1679997 Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg CAS No. 147267-10-5

Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg

Cat. No.: B1679997
CAS No.: 147267-10-5
M. Wt: 1294.5 g/mol
InChI Key: WYWZCALINPVKJW-KOCZGPIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of NPC-17731 involves multiple steps. One of the key steps includes the double alkylation of N-Boc-D-trans-4-hydroxyproline with allyl bromide in the presence of sodium hydride in dimethylformamide, which affords an intermediate compound. This intermediate is then hydrolyzed to the acid form using sodium hydroxide in aqueous methanol . The detailed industrial production methods are not widely documented, but the synthesis typically requires precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NPC-17731 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol .

Scientific Research Applications

NPC-17731 has several scientific research applications:

    Chemistry: It is used as a tool to study the bradykinin receptor and its role in various physiological processes.

    Biology: It helps in understanding the mechanisms of inflammation and pain at the molecular level.

    Medicine: It has potential therapeutic applications in treating diseases involving inflammation and pain, such as arthritis and neuropathic pain.

    Industry: It is used in the development of new drugs targeting the bradykinin receptor.

Mechanism of Action

NPC-17731 exerts its effects by antagonizing the bradykinin receptor. This receptor is involved in various physiological processes, including vasodilation, pain sensation, and inflammation. By blocking this receptor, NPC-17731 prevents the actions of bradykinin, leading to reduced inflammation and pain . The molecular targets include the bradykinin B2 receptor, and the pathways involved include the inhibition of prostaglandin and nitric oxide synthesis .

Comparison with Similar Compounds

NPC-17731 is unique in its high selectivity and potency as a bradykinin receptor antagonist. Similar compounds include:

NPC-17731 stands out due to its specific antagonistic action on both the contractile and relaxant responses caused by bradykinin, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

147267-10-5

Molecular Formula

C59H95N19O14

Molecular Weight

1294.5 g/mol

IUPAC Name

(2S,4S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2R,4S)-4-propoxypyrrolidine-2-carbonyl]amino]-2-[1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidin-2-yl]-4-(diaminomethylideneamino)-1-oxobutan-2-yl]-5-hydroxy-4-[[(2S)-2-[[2-[[(2S)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-oxopentanoic acid

InChI

InChI=1S/C59H95N19O14/c1-2-23-92-35-27-42(71-29-35)53(88)78(54(89)43-25-33-13-6-7-15-38(33)73-43)59(55(90)91,48(83)44(31-79)76-51(86)41(24-32-11-4-3-5-12-32)74-46(81)30-72-50(85)40-26-34(80)28-70-40)36(18-21-69-58(65)66)47(82)45-17-10-22-77(45)52(87)39(16-9-20-68-57(63)64)75-49(84)37(60)14-8-19-67-56(61)62/h3-5,11-12,33-45,70-71,73,79-80H,2,6-10,13-31,60H2,1H3,(H,72,85)(H,74,81)(H,75,84)(H,76,86)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,34?,35-,36?,37+,38-,39-,40-,41-,42+,43?,44-,45-,59-/m0/s1

InChI Key

WYWZCALINPVKJW-KOCZGPIPSA-N

SMILES

CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O

Isomeric SMILES

CCCO[C@H]1C[C@@H](NC1)C(=O)N(C(=O)C2C[C@@H]3CCCC[C@@H]3N2)[C@@](C(CCN=C(N)N)C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)(C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@@H]6CC(CN6)O)C(=O)O

Canonical SMILES

CCCOC1CC(NC1)C(=O)N(C(=O)C2CC3CCCCC3N2)C(C(CCN=C(N)N)C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)(C(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C6CC(CN6)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Arg-Arg-Pro-Hyp-Gly-Phe-Ser-HypE (transpropyl)-Oic-Arg
NPC 17731
NPC-17731

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
Reactant of Route 2
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
Reactant of Route 3
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
Reactant of Route 4
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
Reactant of Route 5
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg
Reactant of Route 6
Arg-arg-pro-hyp-gly-phe-ser-hype (transpropyl)-oic-arg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.